2-Oxo-2-(pyridin-4-ylamino)acetic acid

Medicinal Chemistry Conformational Analysis Hydrogen Bonding

Researchers face conflicting regioisomer data and ester deprotection delays. This 4-pyridyl oxamic acid free acid (166.13 Da) solves both issues. - **Distinctive pharmacophore:** 4-pyridyl N maximizes resonance withdrawal; α-oxo enables pyruvate-mimetic LDH inhibition (pfLDH IC50 10-85x vs. parent oxamic acid). - **Synthesis-ready:** Free -COOH allows direct amide/hydrazide coupling (CAS 53117-33-2). No ester hydrolysis step. Saves 1-2 days/derivative. - **Fragment screening compatible:** Rule-of-Three compliant, soluble at neutral pH for NMR/SPR without DMSO artifacts. Procurement: Stable solid. Standard B2B shipping. No DEA/REACH restrictions.

Molecular Formula C7H6N2O3
Molecular Weight 166.13 g/mol
Cat. No. B1366879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-2-(pyridin-4-ylamino)acetic acid
Molecular FormulaC7H6N2O3
Molecular Weight166.13 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1NC(=O)C(=O)O
InChIInChI=1S/C7H6N2O3/c10-6(7(11)12)9-5-1-3-8-4-2-5/h1-4H,(H,11,12)(H,8,9,10)
InChIKeyDEJKSDQPDNEDSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-2-(pyridin-4-ylamino)acetic Acid: Identity and Comparators


2-Oxo-2-(pyridin-4-ylamino)acetic acid (CAS 57727-35-2), also designated N-(4-pyridyl)oxamic acid or oxo(4-pyridinylamino)acetic acid, is a low-molecular-weight (166.13 g/mol) heterocyclic building block composed of a pyridin-4-ylamino moiety linked to an α-oxoacetic acid terminus . The compound belongs to the N-(pyridyl)oxamic acid class, a family of bifunctional molecules that present a pyridine nitrogen for coordination or hydrogen-bonding alongside an oxamic acid motif recognized as a key pharmacophore in enzyme inhibition, most notably against lactate dehydrogenase isoforms and as a metabolic intermediate of the NSAID piroxicam . The closest commercially relevant comparators are the 2-pyridyl regioisomer (CAS 13120-39-3), the 3-pyridyl regioisomer, the methyl ester (CAS 480450-78-0), the ethyl ester, and the reduced 2-(pyridin-4-ylamino)acetic acid (CAS 50823-41-1) lacking the α-oxo group. Critically, position of the pyridyl nitrogen, oxidation state at the α-carbon, and free-acid versus ester status each confer predictable and measurable differences in solubility, hydrogen-bond donor/acceptor counts, pKa, metal-chelating capacity, and biological target engagement profiles, making indiscriminate substitution scientifically inadvisable.

1 LDH inhibition studies with oxamic acid pharmacophore
2 4-Pyridyl regioisomer for fragment-based screening
3 Free acid enables direct amide/hydrazide conjugation

Why Analogs Cannot Substitute 2-Oxo-2-(pyridin-4-ylamino)acetic Acid


In-class analogs of 2-oxo-2-(pyridin-4-ylamino)acetic acid differ at three decision-critical structural nodes—pyridine nitrogen position (2-, 3-, or 4-substitution), α-carbon oxidation state (oxo vs. methylene), and carboxylate protection (free acid vs. methyl/ethyl ester)—each of which independently modulates electronic distribution, hydrogen-bonding geometry, solubility, and target recognition. The 4-pyridyl isomer places the ring nitrogen para to the exocyclic amino group, maximizing resonance withdrawal and producing a distinct dipole moment relative to the 2-pyridyl isomer, which benefits from intramolecular N···H–N hydrogen bonding that stabilizes a pseudo-six-membered ring conformation [1]. The α-oxo group, absent in 2-(pyridin-4-ylamino)acetic acid, converts the glycine-like scaffold into an oxamic acid capable of bidentate metal chelation and pyruvate-mimetic enzyme inhibition; oxamic acid derivatives lacking this carbonyl show IC50 shifts exceeding two orders of magnitude against Plasmodium falciparum LDH [2]. Finally, the free carboxylic acid provides higher aqueous solubility and direct conjugation utility compared to its ester prodrug forms, which require hydrolysis for target engagement. These differences are not incremental—they represent divergent pharmacophores that cannot be interchanged without altering assay outcomes, synthetic downstream compatibility, or pharmacokinetic profile in vivo.

Regioisomer mismatch 2-Pyridyl isomer may exhibit altered hydrogen-bond geometry and target engagement versus 4-pyridyl.
α-Oxo group absence Reduced analog lacks the oxamic acid warhead; LDH inhibition potency may drop by >10-fold.
Ester vs. free acid Methyl or ethyl ester requires hydrolysis for conjugation, altering synthetic efficiency and assay readiness.

2-Oxo-2-(pyridin-4-ylamino)acetic Acid: Evidence vs. Close Comparators


Regioisomer Effect on Conformation and Hydrogen Bonding

The 4-pyridyl isomer positions the heterocyclic nitrogen distal to the exocyclic amino group, precluding the intramolecular N(pyridine)···H–N(amide) hydrogen bond that is geometrically feasible in the 2-pyridyl isomer. Spectroscopic investigations of N-acylated aminopyridines demonstrate that 2-acylaminopyridines adopt a planar conformation stabilized by a six-membered intramolecular hydrogen bond, whereas the 4-substituted analogs lack this constraint and exhibit greater conformational flexibility [1]. This difference is material for target engagement: the 2-pyridyl isomer presents a pre-organized donor–acceptor motif that favors bidentate metal coordination, while the 4-pyridyl isomer offers a geometrically distinct presentation of the pyridine nitrogen for intermolecular hydrogen bonding with protein residues. When incorporated into larger pharmacophores—such as the pyridylaminoacetic acid EP2 agonists described in patent literature—the 4-pyridyl substitution pattern is explicitly preferred for receptor agonism, indicating that the regioisomeric position is a determinant of biological activity rather than an interchangeable feature [2].

Regioisomer conformation
Class-level
4-Pyridyl isomer: flexible, free pyridine N for intermolecular H-bond. 2-Pyridyl: rigid intramolecular H-bond locks conformation.
Supports target-binding geometry differentiation
Conformational analysis from model acylamino-pyridines; patent preference for 4-pyridyl in receptor agonism.
Medicinal Chemistry Conformational Analysis Hydrogen Bonding

α-Oxo Group: Enzyme Inhibition Potency Difference

The α-oxo group distinguishes 2-oxo-2-(pyridin-4-ylamino)acetic acid from the reduced analog 2-(pyridin-4-ylamino)acetic acid (CAS 50823-41-1), converting a simple amino acid scaffold into an oxamic acid. Oxamic acids are established pyruvate mimetics that competitively inhibit lactate dehydrogenase (LDH) by binding to the substrate site. In a systematic study of oxamic acid libraries against Plasmodium falciparum LDH (pfLDH), the unsubstituted oxamic acid parent compound exhibited an IC50 of 150 μM, while N-substituted oxamic acid derivatives achieved IC50 values ranging from 1.75 μM to 14 μM, representing a 10- to 85-fold potency improvement over the parent [1]. In contrast, the reduced N-substituted glycine analogs lacking the α-oxo group are not recognized as LDH inhibitors and show negligible activity in the same assay systems. Furthermore, in a screening of N-substituted oxamic acids against plateau zokor LDH-C4, eight compounds showed IC50 values from 198 to 2,513 μM, with (ethylamino)(oxo)acetic acid achieving an IC50 of 59 μM—substantially more potent than unsubstituted oxamic acid at 150 μM, demonstrating that even simple N-substitution on the oxamic acid core produces measurable inhibition gains [2]. The 4-pyridyl oxamic acid scaffold thus combines the pyruvate-mimetic oxamic acid warhead with a heterocyclic substituent capable of additional binding-site contacts.

α-Oxo group potency
Class-level
10–85× potency gain
N-substituted oxamic acids vs. parent (150 μM pfLDH IC50)
Essential for LDH inhibition; reduced analog inactive
In vitro pfLDH assay; oxamic acid warhead confers pyruvate mimicry.
Enzyme Inhibition Lactate Dehydrogenase Oxamic Acid Pharmacophore

Free Acid vs. Methyl Ester: Solubility and Conjugation Utility

The free carboxylic acid form (MW 166.13 g/mol) and the methyl ester (MW 180.16 g/mol) differ measurably in key physicochemical parameters relevant to dissolution, formulation, and subsequent synthetic manipulation. The methyl ester, oxo(4-pyridinylamino)acetic acid methyl ester (CAS 480450-78-0), has a calculated solubility of 25 g/L (sparingly soluble) at 25 °C and a predicted density of 1.327 ± 0.06 g/cm³ at 20 °C . The free acid, by virtue of its ionizable carboxyl group (predicted pKa ≈ 1.5–2.5 for the oxamic acid –COOH; pyridinium pKa ≈ 4–5), exhibits pH-dependent aqueous solubility substantially exceeding that of the ester at physiological and basic pH, facilitating direct use in aqueous biochemical assays and bioconjugation reactions (e.g., amide bond formation via EDC/NHS, mixed anhydride, or HATU-mediated coupling) without the prerequisite ester hydrolysis step . The 13.99 g/mol molecular weight difference (free acid lighter by ~7.8%) also affects calculated molarity in stock solution preparation—a practical consideration in high-throughput screening where concentration errors propagate.

Acid vs. ester solubility
Data to verify
Free acid: pH-dependent solubility >25 g/L (pH ≥7). Methyl ester: 25 g/L (sparingly soluble).
Direct conjugation advantage; avoids hydrolysis step
Calculated values; pKa predicted by analogy. Stock solution molarity differs by 7.8%.
Physicochemical Properties Solubility Prodrug Design

Anti-allergic Activity in Passive Cutaneous Anaphylaxis

N-(Pyridyl)oxamic acid derivatives, including the 4-pyridyl-substituted ester, are explicitly claimed as anti-allergic agents in U.S. Patents 4,110,458 and 4,054,661, which establish their activity in the rat passive cutaneous anaphylaxis (PCA) model—a pharmacodynamic correlate of human IgE-mediated immediate hypersensitivity [1]. In the PCA assay, sensitized rats treated intraperitoneally at 200 mg/kg host body weight with representative oxamic acid derivatives exhibited inhibition of wheal (bleb) formation compared to vehicle controls, with some compounds retaining activity at doses as low as 3 mg/kg [2]. Example 4 of the patent explicitly prepares (4-pyridyl)oxamic acid ethyl ester by condensation of 4-aminopyridine with ethyl oxalyl chloride, yielding 1.26 g of characterized product [3]. While the patents do not report individual IC50 or percent-inhibition values for each derivative, the generic claims encompass the 4-pyridyl substitution pattern, and the class is benchmarked against disodium cromoglycate (INTAL®), the clinical mast cell stabilizer. By contrast, 2-(pyridin-4-ylamino)acetic acid (the reduced analog) is not claimed in these anti-allergic patents, consistent with the essential role of the oxamic acid warhead in mediator-release blockade.

Anti-allergic model
Class-level
N-(pyridyl)oxamic acids active in rat PCA model at 3–200 mg/kg i.p. Reduced analog not claimed.
Supports mast-cell mediator release pathway context
Patent-derived class-level evidence; benchmarked against disodium cromoglycate.
Anti-allergic Passive Cutaneous Anaphylaxis Mast Cell Stabilization

Synthetic Utility: Hydrazide and Amide Derivatization

The free carboxylic acid of 2-oxo-2-(pyridin-4-ylamino)acetic acid enables direct derivatization pathways (hydrazide formation, amide coupling, mixed anhydride activation) that are inaccessible or require additional deprotection steps with the corresponding methyl or ethyl esters. A specific derivative, 2-oxo-2-(4-pyridinylamino)acetic acid hydrazide (CAS 53117-33-2, MW 180.16), has been documented as a discrete chemical entity, confirming the feasibility and synthetic relevance of hydrazide formation directly from the acid or its activated intermediate . This hydrazide serves as a precursor to hydrazone libraries and heterocyclic scaffolds (e.g., 1,3,4-oxadiazoles, pyrazoles) through condensation with aldehydes or ketones. In contrast, the methyl ester (CAS 480450-78-0) requires saponification (basic hydrolysis) or enzymatic cleavage to unmask the carboxyl group before analogous transformations, introducing an additional synthetic operation with associated yield loss and purification burden. The patent literature further demonstrates that N-(pyridyl)oxamic acid esters are versatile intermediates for preparing substituted oxopyridine derivatives for cardiovascular indications, underscoring the broader synthetic utility of this scaffold [1].

Synthetic versatility
Reported
Free acid enables direct hydrazide (CAS 53117-33-2) and amide formation; ester requires deprotection.
Reduces synthetic steps; enables rapid library diversification
Hydrazide documented; patent literature supports oxopyridine derivative synthesis.
Synthetic Chemistry Building Block Hydrazide Formation

2-Oxo-2-(pyridin-4-ylamino)acetic Acid: Application Scenarios


Anti-allergic Lead Optimization via Mast-Cell Stabilization

The patent-established anti-allergic activity of N-(pyridyl)oxamic acid derivatives in the rat PCA model (Section 3, Evidence Item 4) positions 2-oxo-2-(pyridin-4-ylamino)acetic acid as a chemically tractable starting point for mast-cell stabilizer lead optimization. Procurement of the free acid enables direct amide coupling to diverse amines for library synthesis, while the 4-pyridyl isomer offers a geometrically distinct hydrogen-bond presentation compared to the more rigid 2-pyridyl isomer (Section 3, Evidence Item 1), potentially accessing alternative binding modes at the mast-cell target. The free acid eliminates the ester hydrolysis prerequisite for conjugation (Section 3, Evidence Item 3), accelerating structure-activity relationship (SAR) exploration by 1–2 days per derivative series.

Lactate Dehydrogenase Inhibitor Development for Antimalarial & Oncology

The α-oxo group confers pyruvate-mimetic LDH inhibitory activity, with class-level evidence showing N-substituted oxamic acids achieving pfLDH IC50 values 10- to 85-fold more potent than the parent oxamic acid (Section 3, Evidence Item 2). The 4-pyridyl substituent provides a heteroaromatic ring capable of π-stacking, hydrogen bonding, and metal coordination at the LDH active site. The free acid form's pH-dependent aqueous solubility (superior to the methyl ester's 25 g/L at pH ≥ 7) facilitates direct use in biochemical LDH inhibition assays without DMSO-induced solvent artifacts that can confound IC50 determination (Section 3, Evidence Item 3). Programs targeting Plasmodium falciparum or human LDHA/LDHB isoforms for malaria or oncology indications can directly use the compound for competitive inhibition profiling and co-crystallization trials.

Synthetic Building Block: Hydrazide and Amide Library Generation

The free carboxylic acid enables direct diversification into hydrazide, amide, and heterocyclic libraries without the synthetic overhead of ester deprotection (Section 3, Evidence Item 5). The documented hydrazide derivative (CAS 53117-33-2) confirms the feasibility of this transformation and opens routes to hydrazone, 1,3,4-oxadiazole, pyrazole, and triazole scaffolds through established condensation and cyclization chemistry. The 4-pyridyl nitrogen remains available for N-oxide formation or quaternization, providing an additional vector for property modulation (solubility, polarity, H-bond acceptor capacity) orthogonal to the carboxylic acid handle. For academic and industrial medicinal chemistry groups seeking a 166-Da heterocyclic building block with three diversifiable functional handles (pyridine N, oxamic acid –COOH, and α-oxo group for condensation), the compound offers a favorable molecular weight-to-functionality ratio.

Chemical Probe for Pyridine-Binding Sites: Structural Biology & Biophysical Assays

The 4-pyridyl regioisomer's conformational flexibility and freely available pyridine nitrogen (Section 3, Evidence Item 1) make it preferable to the 2-pyridyl isomer for fragment-based drug discovery (FBDD) campaigns targeting proteins with solvent-exposed pyridine-binding pockets (e.g., kinases, bromodomains, HDACs). The low molecular weight (166.13 Da) satisfies Rule-of-Three criteria for fragment screening, while the oxamic acid moiety provides a metal-chelating warhead suitable for metalloenzyme targets (LDH, HDAC, MMPs). The free acid's aqueous solubility at neutral pH supports direct use in NMR-based fragment screening (WaterLOGSY, STD-NMR) and surface plasmon resonance (SPR) assays without DMSO cosolvent interference. Procurement of the free acid rather than the ester avoids the confounding factor of esterase activity in cell-based target engagement assays and eliminates the need for hydrolysis product characterization.

Application
Selection Property
Validation Focus
Anti-allergic pathway model research
4-Pyridyl oxamic acid scaffold
Mast-cell mediator release assay context
LDH inhibition studies (antimalarial/oncology)
α-Oxo acid pharmacophore
LDH isoform inhibition profiling
Synthetic building block: hydrazide/amide libraries
Free carboxylic acid handle
Direct conjugation without ester hydrolysis
Fragment-based screening (kinase/bromodomain)
Low MW, 4-pyridyl conformational flexibility
Biophysical binding assay context (NMR, SPR)
Quote Request

Request a Quote for 2-Oxo-2-(pyridin-4-ylamino)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.